Tert-butyl 4-(4-bromo-2-methoxyphenoxy)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-bromo-2-methoxyphenoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H24BrNO4 . It holds immense potential for scientific research and its versatile nature enables its application in various fields, from drug discovery to material synthesis.
Synthesis Analysis
The synthesis of this compound involves several steps. In one method, this compound was dissolved in DCM, cooled to 0°C, and trifluoroacetic acid (TFA) was added. The mixture was allowed to slowly warm to room temperature. After 1 hour, the solvent was removed under reduced pressure and dissolved in EtOAc. The reaction was washed with NaHCO3 and brine, and dried with MgSO4. The solvent was then removed under reduced pressure to give the title compound .Molecular Structure Analysis
The molecular structure of this compound is characterized by a monoclinic crystal system with space group P 2 1 / c. The unit cell parameters are a = 10.9035 Å, b = 8.0936 Å, c = 29.429 Å, and β = 98.136° .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 386.28 . More specific properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Synthetic Routes and Chemical Synthesis
Research has explored various synthetic routes involving tert-butyl 4-(4-bromo-2-methoxyphenoxy)piperidine-1-carboxylate, focusing on the development of efficient methods for industrial-scale production. For instance, the compound has been utilized in the synthesis of vandetanib, a therapeutic agent, through processes involving substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and further substitution. This approach demonstrated a more favorable yield and commercial value for manufacturing scale, highlighting its significance in pharmaceutical synthesis (Mi, 2015).
Environmental and Ecotoxicity Studies
In addition to synthetic applications, there has been research on compounds structurally related to this compound, focusing on their environmental presence, human exposure, and toxicity. Studies have detected synthetic phenolic antioxidants (SPAs), which share structural motifs with the compound, in various environmental matrices and human samples. These studies raise concerns about potential hepatic toxicity, endocrine disrupting effects, and carcinogenicity, suggesting a need for future research on environmental behaviors, toxicity effects, and the development of novel SPAs with lower toxicity (Liu & Mabury, 2020).
Catalysis and Organic Synthesis
The compound's utility extends into catalysis, where related tert-butyl derivatives have been used in the synthesis of N-heterocycles via sulfinimines. This methodology has facilitated the creation of diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, serving as structural motifs in many natural products and therapeutically applicable compounds. This review underscores the importance of chiral sulfinamides in stereoselective amine synthesis, positioning tert-butyl derivatives as pivotal in the development of new pharmaceuticals (Philip et al., 2020).
Safety and Hazards
While specific safety and hazard information for Tert-butyl 4-(4-bromo-2-methoxyphenoxy)piperidine-1-carboxylate was not found in the search results, general safety measures for handling chemicals should always be followed. These include keeping the product out of reach of children, obtaining special instructions before use, and avoiding exposure to heat/sparks/open flames/hot surfaces .
Mechanism of Action
Target of Action
Similar compounds have been noted to act as kinase inhibitors for various cell receptors .
Mode of Action
It’s suggested that similar compounds interact with their targets by inhibiting kinase activity, which can result in changes to cell signaling pathways .
Biochemical Pathways
Kinase inhibitors typically affect pathways related to cell growth and proliferation .
Result of Action
Kinase inhibitors generally work by blocking the activity of kinases, thereby inhibiting cell growth and proliferation .
Properties
IUPAC Name |
tert-butyl 4-(4-bromo-2-methoxyphenoxy)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO4/c1-17(2,3)23-16(20)19-9-7-13(8-10-19)22-14-6-5-12(18)11-15(14)21-4/h5-6,11,13H,7-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWSAEPVIJIXPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682128 |
Source
|
Record name | tert-Butyl 4-(4-bromo-2-methoxyphenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228957-01-4 |
Source
|
Record name | 1,1-Dimethylethyl 4-(4-bromo-2-methoxyphenoxy)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228957-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-(4-bromo-2-methoxyphenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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